(1S)-3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-1-methylcyclohexane-1,3-diamine
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Overview
Description
(1S)-3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-1-methylcyclohexane-1,3-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzenesulfonyl group, an indole moiety, a chloropyrimidine ring, and a cyclohexane diamine framework. Its intricate structure suggests it may have significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-1-methylcyclohexane-1,3-diamine typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the benzenesulfonyl group. The chloropyrimidine ring is then synthesized and attached to the indole derivative. Finally, the cyclohexane diamine is introduced to complete the synthesis. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as crystallization, chromatography, and distillation would be crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1S)-3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-1-methylcyclohexane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of (1S)-3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-1-methylcyclohexane-1,3-diamine involves its interaction with specific molecular targets. The benzenesulfonyl group and indole moiety may interact with enzymes or receptors, modulating their activity. The chloropyrimidine ring could participate in hydrogen bonding or hydrophobic interactions, stabilizing the compound’s binding to its target. These interactions can influence various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-bromopyrimidin-2-yl]-1-methylcyclohexane-1,3-diamine
- (1S)-3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-fluoropyrimidin-2-yl]-1-methylcyclohexane-1,3-diamine
Uniqueness
The uniqueness of (1S)-3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-1-methylcyclohexane-1,3-diamine lies in its specific combination of functional groups and their spatial arrangement. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C25H26ClN5O2S |
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Molecular Weight |
496.0 g/mol |
IUPAC Name |
(1S)-3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-1-methylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C25H26ClN5O2S/c1-25(27)13-7-8-17(14-25)29-24-28-15-21(26)23(30-24)20-16-31(22-12-6-5-11-19(20)22)34(32,33)18-9-3-2-4-10-18/h2-6,9-12,15-17H,7-8,13-14,27H2,1H3,(H,28,29,30)/t17?,25-/m0/s1 |
InChI Key |
HDCFYZXSPXGBJW-HHPDBAQJSA-N |
Isomeric SMILES |
C[C@@]1(CCCC(C1)NC2=NC=C(C(=N2)C3=CN(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)Cl)N |
Canonical SMILES |
CC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CN(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)Cl)N |
Origin of Product |
United States |
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